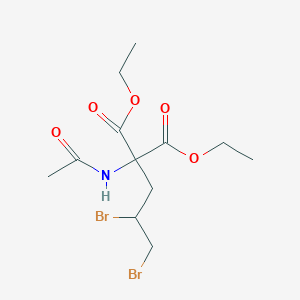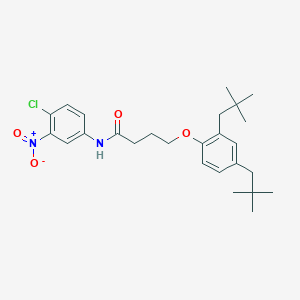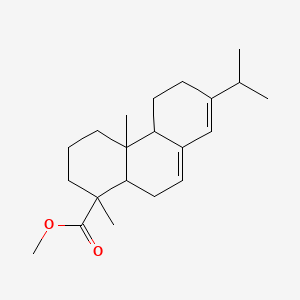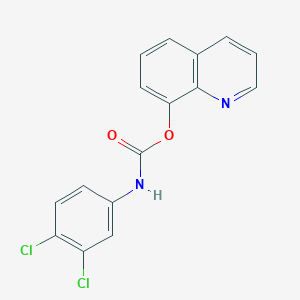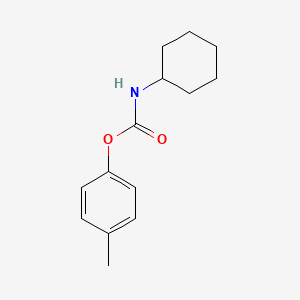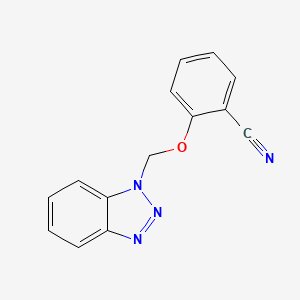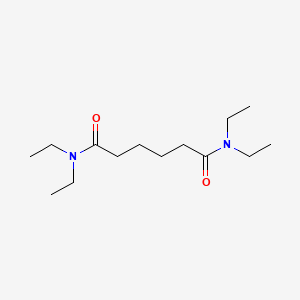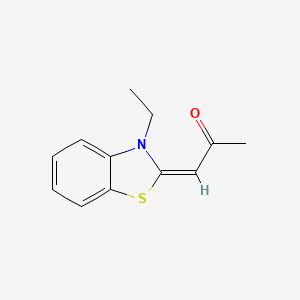
(1E)-1-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE is an organic compound with the molecular formula C12H13NOS It is a derivative of benzothiazoline, characterized by the presence of an acetylmethylene group and an ethyl group attached to the benzothiazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE typically involves the reaction of benzothiazoline derivatives with acetylmethylene reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols using reducing agents like lithium aluminum hydride.
Substitution: The acetylmethylene group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzothiazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, thiols, and various substituted benzothiazoline derivatives .
Scientific Research Applications
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE has a wide range of applications in scientific research :
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE involves its interaction with specific molecular targets and pathways . The compound can act as an electron donor or acceptor, participating in redox reactions that modulate the activity of enzymes and other proteins. Its unique structure allows it to bind to specific receptors or enzymes, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-ACETYLMETHYLENE-3-METHYLBENZOTHIAZOLINE: Similar structure but with a methyl group instead of an ethyl group.
2-ACETYLMETHYLENE-3-PROPYLBENZOTHIAZOLINE: Contains a propyl group instead of an ethyl group.
2-ACETYLMETHYLENE-3-BUTYLBENZOTHIAZOLINE: Features a butyl group in place of the ethyl group.
Uniqueness
2-ACETYLMETHYLENE-3-ETHYLBENZOTHIAZOLINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group influences its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(1E)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C12H13NOS/c1-3-13-10-6-4-5-7-11(10)15-12(13)8-9(2)14/h4-8H,3H2,1-2H3/b12-8+ |
InChI Key |
ZAQJHSAPJIMKAM-XYOKQWHBSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=O)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11956527.png)
